Stannane, tetrachloro-, pentahydrate

Catalysis Organic Synthesis Alkyne Hydration

Researchers seeking a safer alternative to fuming anhydrous SnCl₄ or toxic mercury catalysts find an optimal solution in tin(IV) chloride pentahydrate. This solid hydrated Lewis acid delivers strong catalytic activity with easier handling. • Achieves up to 92% yield in terminal alkyne hydration under ambient conditions, replacing mercury-based methods. • Provides controlled hydrolysis for uniform ITO thin-film deposition in touch screen and solar cell manufacturing. • Solid form simplifies industrial reactor dosing compared to corrosive fuming liquid anhydrous SnCl₄.

Molecular Formula Cl4H10O5Sn
Molecular Weight 350.6 g/mol
CAS No. 10026-06-9
Cat. No. B167670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, tetrachloro-, pentahydrate
CAS10026-06-9
Molecular FormulaCl4H10O5Sn
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESO.O.O.O.O.Cl[Sn](Cl)(Cl)Cl
InChIInChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4
InChIKeyKHMOASUYFVRATF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannane, tetrachloro-, pentahydrate: Product Overview


Stannane, tetrachloro-, pentahydrate (SnCl₄·5H₂O, CAS 10026-06-9), also known as tin(IV) chloride pentahydrate, is a white to slightly yellow crystalline solid with a molecular weight of 350.60 g/mol [1]. It is a hydrated Lewis acid that is highly soluble in water and ethanol, and it serves as a crucial precursor for organotin compounds and a catalyst in organic synthesis [1]. Unlike its anhydrous counterpart, which is a corrosive fuming liquid, the pentahydrate form offers improved handling and safety characteristics while retaining strong Lewis acidity .

1
Hydrated solid form — simplifies handling and dosing compared to anhydrous fuming liquid.
2
Lewis acid catalyst — supports alkyne hydration, esterification, and acetalization workflows.
3
Controlled hydrolysis precursor — enables uniform SnO₂/ITO thin-film deposition via CVD or sol-gel.

SnCl₄·5H₂O: Key Advantages Over Alternatives


While anhydrous tin(IV) chloride (SnCl₄) and other Lewis acids like AlCl₃ or TiCl₄ share some catalytic activity, generic substitution fails due to fundamental differences in physical state, handling safety, and reactivity. Anhydrous SnCl₄ is a fuming liquid that requires stringent handling precautions, whereas the pentahydrate is a solid that is easier to handle . Furthermore, the pentahydrate's specific hydration state influences its catalytic performance and selectivity in reactions such as alkyne hydration, where it has been shown to outperform other catalysts [1]. In material synthesis, the hydrated form provides a controlled hydrolysis pathway essential for preparing uniform tin oxide and ITO films, a capability not readily matched by anhydrous precursors .

This Product
SnCl₄·5H₂O — crystalline solid, no fuming, controlled hydrolysis
Anhydrous SnCl₄
Corrosive fuming liquid; rapid, violent hydrolysis may compromise film uniformity and handling safety
Hydration state tunes catalytic selectivity (e.g., alkyne hydration)
Alternative Lewis acids (AlCl₃, TiCl₄) may shift reaction pathway and yield; selectivity profile may not transfer
Dissolves in water/ethanol without violent exotherm, suitable for aqueous sol-gel processing
Anhydrous precursors often react vigorously with water, complicating reproducible nanoparticle synthesis

SnCl₄·5H₂O: Comparative Performance Data


Superior Alkyne Hydration Performance

In the hydration of terminal alkynes to ketones, SnCl₄·5H₂O acts as a highly efficient catalyst, achieving yields of 70-92% for various substrates under mild conditions [1]. This performance is superior to that of several transition-metal catalysts, including Rh, Ir, and Au complexes, which often require harsher conditions or are less active. For instance, the hydration of phenylacetylene with SnCl₄·5H₂O at ambient temperature yields acetophenone in 92% yield, a benchmark that highlights its practical utility and cost-effectiveness compared to precious metal catalysts [1].

Alkyne hydration yield
Head-to-head
92% yield
Reported higher yield in tested set vs. Rh, Ir, Au catalysts (50–80%)
Phenylacetylene hydration, ambient temp., ~5 mol% catalyst
Catalysis Organic Synthesis Alkyne Hydration

Safer Handling as a Non-Fuming Solid

Anhydrous SnCl₄ is a corrosive fuming liquid (bp 114°C) that reacts violently with moisture, releasing HCl gas and requiring fume hoods and airtight storage [1]. In contrast, SnCl₄·5H₂O is a stable crystalline solid (mp 56°C) that does not fume and can be handled with standard laboratory precautions . This fundamental difference in physical state simplifies shipping, storage, and use, reducing operational costs and safety risks. Vendors explicitly note that the pentahydrate is used where anhydrous product is not required because it is easier to handle .

Physical state safety
Head-to-head
Stable solid (mp 56°C) vs. fuming liquid (mp -34°C)
Solid form may reduce handling risk and simplify storage
No fuming; standard lab precautions typically sufficient
Safety Handling Procurement

Controlled Hydrolysis for Uniform ITO Films

SnCl₄·5H₂O is a key precursor for indium tin oxide (ITO) thin films via chemical vapor deposition (CVD) . Its hydrated nature allows for controlled hydrolysis, leading to more uniform SnO₂ deposition compared to anhydrous SnCl₄, which hydrolyzes violently and can lead to non-uniform films or particle formation [1]. For example, in the preparation of ITO nanoparticles, SnCl₄·5H₂O is dissolved in water and mixed with indium precursors to achieve a homogeneous sol-gel, a process that is difficult to replicate with the anhydrous form due to its rapid and exothermic reaction with water [2].

Hydrolysis control
Class-level
Controlled hydrolysis vs. rapid/violent
Supports uniform ITO film deposition
Qualitative process reproducibility advantage; film quality context
Materials Science Thin Films ITO

Cost-Effective Lewis Acid Catalysis

In many Lewis acid-catalyzed reactions, SnCl₄·5H₂O offers a cost-effective alternative to expensive precious metal catalysts. For example, in the hydration of alkynes, SnCl₄·5H₂O achieves high yields without the need for gold, platinum, or rhodium catalysts, which are orders of magnitude more expensive per mole [1]. While exact pricing varies, bulk SnCl₄·5H₂O costs approximately $0.10-$0.50 per gram, compared to $50-$200 per gram for typical transition metal catalysts. This economic advantage is significant for large-scale industrial processes.

Catalyst cost
Class-level
~100–1000× lower cost
Reported cost advantage context for procurement screening
Bulk industrial grade vs. precious metal catalysts; data to verify
Catalysis Cost-Effectiveness Organic Synthesis

Stannane, tetrachloro-, pentahydrate Applications


Green Ketone Synthesis via Alkyne Hydration

In pharmaceutical and fine chemical synthesis, SnCl₄·5H₂O serves as a highly efficient, non-toxic catalyst for the hydration of terminal alkynes to ketones, achieving yields up to 92% under ambient conditions. This method replaces traditional mercury-based catalysts, aligning with green chemistry principles and reducing hazardous waste [1].

ITO Transparent Conductive Film Fabrication

As a tin source for chemical vapor deposition (CVD) of ITO films, SnCl₄·5H₂O provides controlled hydrolysis and uniform deposition, critical for manufacturing touch screens, flat-panel displays, and solar cells. Its hydrated form ensures reproducible film quality compared to anhydrous precursors [2].

Esterification and Acetalization for Polymers & Fragrances

In the production of plasticizers, flavors, and fragrances, SnCl₄·5H₂O catalyzes esterification and acetalization reactions with high efficiency. Its solid form simplifies handling and dosing in industrial reactors, while its low cost compared to precious metal catalysts makes it economically viable for large-scale production .

Organotin Intermediates for PVC Stabilizers & Biocides

As a key intermediate in organotin chemistry, SnCl₄·5H₂O is used to produce tributyltin oxide, dibutyltin dilaurate, and other organotin compounds, which serve as PVC heat stabilizers, marine antifouling agents, and catalysts. Its high solubility in water and organic solvents facilitates versatile synthetic routes .

Application
Selection Property
Validation Focus
Alkyne hydration catalysis
Catalytic activity profile
Yield and substrate scope under mild conditions
TCO film precursor
Hydrolysis behavior
Film uniformity and reproducibility (CVD/sol-gel)
Esterification / acetalization
Lewis acidity in organic media
Reaction efficiency and selectivity
Organotin intermediate synthesis
Solubility and reactivity
Derivative purity and synthetic versatility
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